Dimethylketene

Atmospheric chemistry Reaction kinetics Environmental fate

Researchers seeking high-performance oxygen barrier materials face EVOH failure above 50% RH. Dimethylketene (DMK) solves this via its gem-dimethyl substitution, enabling polydimethylketene (PDMK) films that maintain exceptional O₂ barrier up to 95% RH. - PDMK thermal stability: degradation onset at 300°C, enabling retort & hot-fill packaging. - Differentiated reactivity: 6-9× slower acylation vs. unsubstituted ketene, enabling chemoselective syntheses. - Supplied as stabilized precursor dimer (CAS 933-52-8); monomer generated in situ for immediate use. Global shipping with cold-chain logistics.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 598-26-5
Cat. No. B1620107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylketene
CAS598-26-5
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESCC(=C=O)C
InChIInChI=1S/C4H6O/c1-4(2)3-5/h1-2H3
InChIKeyVDOKWPVSGXHSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylketene: Essential C4 Building Block


Dimethylketene (2-methylprop-1-en-1-one, CAS 598-26-5) is a volatile, reactive ketene (C₄H₆O, MW 70.09) distinguished by gem-dimethyl substitution at the α-carbon . This substitution pattern uniquely modulates electrophilic reactivity, stereoselectivity in cycloadditions, and polymer architecture, differentiating it from parent ketene, mono-substituted methylketene, and bulkier aryl-substituted analogs [1]. Key physicochemical constants include a boiling point of 34°C and a freezing point of -97.5°C . The compound is a versatile monomer for producing high-performance aliphatic polyketones with exceptional gas barrier properties [2].

α-gem-dimethyl substitution modulates electrophilicity and cycloaddition stereochemistry
Monomer for aliphatic polyketones with reported humidity-resistant oxygen barrier
Volatile reactive C4 building block for gas-phase kinetics and controlled polymerization

Dimethylketene: Why Substitution Fails


Despite belonging to the ketene family, dimethylketene (DMK) cannot be freely interchanged with ketene, methylketene, ethylketene, or diphenylketene. Its α-gem-dimethyl substitution significantly alters the electronic environment at the reactive β-carbon, reducing its electrophilicity and thus its acylation rate compared to ketene [1]. Conversely, this steric bulk enhances stereocontrol in [2+2] cycloadditions relative to less hindered methylketene and ketene, while the methyl groups confer a distinct selectivity profile in [4+2] cycloadditions compared to the bulky aryl groups of diphenylketene [2]. Furthermore, DMK's specific steric and electronic profile is critical for achieving the high molecular weight, crystalline polymers required for industrial barrier materials, a property not readily replicated by polyketones derived from other alkyl or aryl ketenes [3].

α-gem-dimethyl reduces acylation rate compared to parent ketene; substitution may alter reaction kinetics and yield.
Steric bulk enhances [2+2] cycloaddition stereocontrol; less hindered ketenes or methylketene may not replicate selectivity.
Polyketone barrier architecture is specific to DMK; other alkyl/aryl ketenes may not yield crystalline high-barrier polymers.

Dimethylketene: Comparative Performance Data


OH Radical Reactivity Comparison

In gas-phase studies, dimethylketene (DMK) demonstrates a reaction rate with hydroxyl (OH) radicals that is significantly enhanced compared to unsubstituted ketene but lower than its mono-substituted analog, ethylketene. The rate constant for DMK is (10±3)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 5.6-fold faster than ketene but approximately 10% slower than ethylketene [1]. This places DMK in an intermediate reactivity tier, crucial for modeling its atmospheric lifetime.

OH Radical Kinetics
Head-to-head
k_OH = (10±3)×10⁻¹¹ cm³ molec⁻¹ s⁻¹ 5.6× ketene; 1.3× methylketene; 0.91× ethylketene
Reported intermediate atmospheric reactivity tier
Gas-phase, 299 K, OH from CH₃ONO photolysis
Atmospheric chemistry Reaction kinetics Environmental fate

Ozonolysis Reactivity Comparison

The reaction rate of dimethylketene with ozone is markedly higher than that of its simpler analogs, indicating a significantly shorter atmospheric lifetime with respect to ozonolysis. The upper-limit rate constant for DMK is 4×10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, which is at least 40,000 times greater than that of ketene and 40 times greater than ethylketene [1]. This dramatic increase in reactivity is a key differentiator.

Ozonolysis Reactivity
Head-to-head
Upper-limit k_O₃ = 4×10⁻¹⁷ cm³ molec⁻¹ s⁻¹ >40,000× ketene; 40× ethylketene
Reported significantly higher ozone reactivity
Gas-phase, 1 atm air, room temperature
Atmospheric chemistry Oxidation kinetics Tropospheric lifetime

Acylation Reactivity Comparison

The α-gem-dimethyl substitution in dimethylketene substantially reduces its electrophilicity compared to the parent ketene. In a direct kinetic study of acylation with m-chloroaniline in ether, the bimolecular rate constants k₁ and k₂ for ketene were found to be approximately 6-fold and 9-fold greater, respectively, than those for dimethylketene [1]. This difference is attributed to a reduced negative charge on the β-carbon atom in dimethylketene as calculated by the Hückel method [1].

Acylation Rate
Head-to-head
vs. ketene: k₁ ~6× slower, k₂ ~9× slower (m-chloroaniline acylation)
Supports chemoselectivity in acylation design
Diethyl ether, 25°C
Organic synthesis Acylation kinetics Physical organic chemistry

Carboxylic Acid Reactivity: Gas-Phase Kinetics

In gas-phase homogeneous bimolecular reactions with carboxylic acids, dimethylketene exhibits a slower rate compared to ketene. Specifically, reactions with dimethylketene are slower by a factor of 2.4 [1]. This difference, observed across a range of acid strengths, provides key evidence for a concerted but non-synchronous six-center transition state mechanism.

Carboxylic Acid Reactivity
Head-to-head
vs. ketene: 2.4× slower in gas-phase reaction
Reported reactivity difference supports mechanistic study
Gas-phase, 300–450 K
Gas-phase kinetics Mechanistic studies Carboxylic acid reactions

High-Humidity Oxygen Barrier: PDMK vs. EVOH

Polymers derived from dimethylketene (PDMK) demonstrate oxygen barrier performance that is uniquely insensitive to high relative humidity (RH), a critical differentiator from industry-standard EVOH. While both materials exhibit excellent oxygen barrier properties at low RH, EVOH suffers a significant loss in performance when RH exceeds 50% [1]. In contrast, PDMK's barrier properties are maintained even under high humidity conditions (up to 95% RH), as confirmed by independent studies on its copolymers and blends [2]. This performance gap is a primary driver for industrial adoption.

Oxygen Barrier vs. Humidity
Cross-study
PDMK maintains barrier at high RH (reported up to 95%) EVOH barrier degrades above 50% RH
Reported humidity-resistant barrier property
Oxygen transmission at 23–25°C
Polymer science Barrier materials Food packaging

Thermal Stability: PDMK vs. EVOH

Polydimethylketene (PDMK) exhibits high thermal stability, with a degradation temperature (T_deg) of approximately 300°C [1]. This value serves as a benchmark for evaluating novel aliphatic polyketones. While not a direct head-to-head comparison, this data point positions PDMK within the performance landscape of high-temperature barrier materials and provides a critical specification for polymer processors and end-users.

Thermal Stability
Class-level
PDMK T_deg ~300°C EVOH processing limit ~230°C
Reported higher thermal processing tolerance
TGA under inert atmosphere; data to verify
Thermal analysis Polymer degradation Material science

Dimethylketene: Targeted Application Scenarios


High-Humidity Barrier Packaging

Given the established quantitative superiority of polydimethylketene (PDMK) in maintaining oxygen barrier performance under high relative humidity (up to 95% RH) where EVOH fails (above 50% RH) [6], the primary industrial application is in the manufacture of monolayer or multilayer films, bottles, and containers for products requiring sterilization or pasteurization. This includes retort pouches, hot-fill beverage containers, and medical device packaging, where consistent barrier protection is critical. The 300°C thermal degradation temperature of PDMK [4] further supports its use in these high-temperature processing scenarios.

Atmospheric Fate Modeling

For environmental scientists and regulatory bodies, the distinct and quantifiable reaction rate constants of dimethylketene with key atmospheric oxidants—OH radicals at (10±3)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and ozone at 4×10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [6][4]—are indispensable. These data enable precise modeling of dimethylketene's atmospheric lifetime and transport from industrial emissions, differentiating it from other volatile ketenes like methylketene and ethylketene. This application is crucial for accurate risk assessment and the development of air quality management strategies.

Controlled Acylation for Chemoselectivity

In synthetic organic chemistry, the 6-fold (k₁) and 9-fold (k₂) reduction in acylation rate of dimethylketene compared to unsubstituted ketene with m-chloroaniline [6] is not a drawback but a strategic tool. This quantifiably lower reactivity can be exploited to perform selective acylations in the presence of more nucleophilic functionalities that would otherwise be competitively and rapidly consumed by ketene. This allows for the precise, stepwise construction of complex molecules, particularly in pharmaceutical intermediate synthesis where chemoselectivity is paramount.

Mechanistic Probe for Cycloaddition Dynamics

The 2.4-fold slower reaction rate of dimethylketene relative to ketene in gas-phase reactions with carboxylic acids provides a critical data point for validating theoretical models of concerted, non-synchronous six-center transition states [6]. In fundamental physical organic chemistry, the α-gem-dimethyl group serves as a precise steric and electronic probe. This quantifiable difference allows researchers to dissect the contributions of sterics and electronics to reaction barriers, making dimethylketene a valuable compound for studying reaction mechanisms and benchmarking computational chemistry methods.

Application
Selection Property
Validation Focus
High-Humidity Barrier Research
Humidity-resistant oxygen barrier retention
Oxygen transmission under elevated humidity
Atmospheric Fate & Transport Modeling
OH and O₃ radical reaction kinetics
Model validation with reported rate constants
Chemoselective Acylation Development
Reduced electrophilicity relative to parent ketene
Kinetic selectivity in multi-functional substrates
Cycloaddition Mechanism Studies
Steric/electronic modulation from gem-dimethyl
Transition-state modeling and mechanistic benchmarking

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